molecular formula C50H74O2S2 B13129322 Idt8-2cho

Idt8-2cho

Cat. No.: B13129322
M. Wt: 771.3 g/mol
InChI Key: IFJKPSPYYRWUSH-UHFFFAOYSA-N
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Description

Such compounds are typically characterized by their structural features, such as functional groups, metal coordination, or aromatic systems, which dictate their chemical reactivity, stability, and applications in fields like medicinal chemistry, materials science, or catalysis. For instance, compounds with similar naming conventions (e.g., phosphine oxides, Schiff bases) often exhibit unique electronic properties or serve as ligands in coordination chemistry .

A comprehensive introduction would require details on its synthesis, spectroscopic characterization (e.g., NMR, IR, mass spectrometry), and physicochemical properties (melting point, solubility, etc.). However, the provided evidence lacks specific data on Idt8-2cho, necessitating reliance on general guidelines for compound analysis .

Properties

Molecular Formula

C50H74O2S2

Molecular Weight

771.3 g/mol

IUPAC Name

9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde

InChI

InChI=1S/C50H74O2S2/c1-5-9-13-17-21-25-29-49(30-26-22-18-14-10-6-2)43-35-42-44(36-41(43)47-45(49)33-39(37-51)53-47)50(31-27-23-19-15-11-7-3,32-28-24-20-16-12-8-4)46-34-40(38-52)54-48(42)46/h33-38H,5-32H2,1-4H3

InChI Key

IFJKPSPYYRWUSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=O)C(C5=C3SC(=C5)C=O)(CCCCCCCC)CCCCCCCC)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Idt8-2cho typically involves the reaction of s-Indaceno[1,2-b:5,6-b’]dithiophene with octyl bromide under specific conditions to introduce the octyl groups. This is followed by oxidation to form the dicarboxaldehyde groups .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Idt8-2cho undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Idt8-2cho has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Idt8-2cho involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, facilitating various chemical reactions. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in materials science and electronic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Hypothetical structural analogues might include:

  • Compound A : A derivative with a modified functional group (e.g., hydroxyl instead of a carbonyl).
  • Compound B : A metal-complexed variant (e.g., substituting a transition metal in the coordination sphere).

Key Comparison Criteria (as per ):

Synthesis Methodology : Compare reaction conditions, yields, and scalability.

Spectroscopic Data : Contrast NMR/IR peaks, mass spectra, and crystallographic data.

Physicochemical Properties : Solubility, thermal stability, and redox behavior.

Functional Applications : Efficacy in catalysis, drug delivery, or material science.

Functional Analogues

Examples might include compounds used for similar purposes, such as:

  • Compound C: A known catalyst with comparable efficiency.
  • Compound D : A pharmacologically active molecule targeting the same biological pathway.

Functional Metrics (based on ):

Catalytic Activity: Turnover frequency (TOF), substrate specificity.

Pharmacological Data : IC₅₀, EC₅₀, toxicity profiles.

Environmental Impact : Biodegradability, persistence in ecosystems.

Data Tables

Table 1: Structural and Functional Comparison

Property Idt8-2cho (Hypothetical) Compound A Compound B
Molecular Formula CₙHₘXₖ CₙHₘYₖ CₙHₘZₖ
Melting Point (°C) 150–155 160–165 140–145
Solubility (in H₂O) Low Moderate High
Key Spectral Peak (IR) 1700 cm⁻¹ (C=O) 3300 cm⁻¹ (O-H) 2100 cm⁻¹ (M≡C)
Application Catalysis Drug Delivery Sensor Technology

Note: Data formatted per guidelines in , and 14. Specific values are illustrative due to lack of primary data.

Table 2: Pharmacological Comparison

Metric This compound (Hypothetical) Compound D
IC₅₀ (nM) 25 ± 2 30 ± 3
EC₅₀ (nM) 10 ± 1 15 ± 2
Toxicity (LD₅₀, mg/kg) 500 450
Target Specificity High Moderate

Note: Structured per and , emphasizing bioactivity parameters.

Research Findings and Limitations

  • Synthesis Challenges: this compound’s hypothetical synthesis may require inert conditions or specialized catalysts, similar to organometallic complexes .
  • Performance Gaps : Compared to Compound B, this compound might exhibit lower thermal stability but superior catalytic selectivity in asymmetric reactions .
  • Data Gaps : The absence of empirical data in the provided evidence limits direct validation. Future studies should prioritize spectral characterization and computational modeling (e.g., DFT) to predict reactivity .

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